(5-Bromo-2,3-dimethoxyphenyl)methanol
Overview
Description
(5-Bromo-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dimethoxyphenyl)methanol typically involves the bromination of 2,3-dimethoxybenzyl alcohol. One common method includes the use of bromine in the presence of a solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2,3-dimethoxybenzaldehyde or 5-Bromo-2,3-dimethoxybenzoic acid.
Reduction: 2,3-Dimethoxyphenylmethanol.
Substitution: 5-Amino-2,3-dimethoxyphenylmethanol or 5-Thio-2,3-dimethoxyphenylmethanol.
Scientific Research Applications
(5-Bromo-2,3-dimethoxyphenyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dimethoxyphenyl)methanol largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, which are involved in neurological and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxyphenyl)methanol
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
- 2-Bromo-3,4,5,6-tetramethoxytoluene
Uniqueness
(5-Bromo-2,3-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(5-bromo-2,3-dimethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKUOMBIVRHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366929 | |
Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86232-34-0 | |
Record name | (5-bromo-2,3-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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